

# An In-depth Technical Guide to Methothrin: Chemical Structure and Properties

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## Compound of Interest

Compound Name: *Methothrin*

Cat. No.: *B1142013*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, toxicological profile, and mechanism of action of **Methothrin**. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and insecticide research.

## Chemical Identity and Physicochemical Properties of Methothrin

**Methothrin** is a synthetic pyrethroid insecticide.<sup>[1]</sup> Its chemical and physical properties are summarized in the table below, providing a foundational understanding of its characteristics.

Property	Value
IUPAC Name	[4-(methoxymethyl)phenyl]methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate[2][3]
CAS Number	34388-29-9[1][2][4]
Molecular Formula	C <sub>19</sub> H <sub>26</sub> O <sub>3</sub> [1][2][5]
Molecular Weight	302.41 g/mol [2][3][5]
Boiling Point	369.639 °C at 760 mmHg[2][6]
Density	1.075 g/cm <sup>3</sup> [2][6]
Flash Point	154.79 °C[6]
Refractive Index	1.501[6][7]
XLogP3	5.1[3]

## Toxicological Profile

**Methothrin** is classified as harmful if swallowed and causes serious eye irritation.[3][8] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals includes the following hazard statements for **Methothrin**: H302 (Harmful if swallowed) and H319 (Causes serious eye irritation).[3][8] The acute toxicity category for oral exposure is 4.[8] While specific LD50 values for **Methothrin** are not readily available in the provided search results, the acute oral LD50 values for pyrethroids in rats can range from 22 to 5000 mg/kg.

As a pyrethroid, **Methothrin** is expected to exhibit neurotoxicity.[2][9] Neurotoxic effects are a hallmark of pyrethroid exposure in mammals, with symptoms including tremors, convulsions, and salivation.[9][10]

## Mechanism of Action and Signaling Pathways

The primary mode of action for pyrethroid insecticides, including **Methothrin**, is the disruption of voltage-gated sodium channels in the nervous system.[1][2][4] Pyrethroids bind to these channels, preventing their closure and leading to prolonged sodium influx.[1] This sustained

depolarization of the neuronal membrane results in hyperexcitation of the nervous system, leading to paralysis and death of the insect.[1]

Beyond the direct action on sodium channels, the toxicity of pyrethroids is also linked to the induction of oxidative stress and mitochondrial dysfunction.[6][11][12] Exposure to pyrethroids can lead to an overproduction of reactive oxygen species (ROS), overwhelming the antioxidant defense systems of the cell.[6] This oxidative stress can damage cellular components like lipids, proteins, and DNA.[6]

Mitochondria are also key targets of pyrethroid toxicity.[6][12] Pyrethroid-induced mitochondrial dysfunction can impair energy production and trigger apoptotic signaling pathways, contributing to cell death.[6] The Keap1/Nrf-2 signaling pathway is a crucial cellular defense mechanism against oxidative stress and has been shown to be activated in response to pyrethrin exposure.[13][14]

Caption: Signaling pathway of pyrethroid-induced neurotoxicity and cellular damage.

## Experimental Protocols

The analysis of **Methothrin** and other pyrethroids in various matrices often involves chromatographic techniques. Below are detailed methodologies for sample preparation and analysis.

### Solid Phase Extraction (SPE) for Isolation from Biological Matrices

This protocol is suitable for the rapid isolation and clean-up of pyrethroid insecticides from human urine and plasma.

Materials:

- Sep-Pak C18 cartridges
- Methanol (70%)
- Chloroform

- Sample (urine or plasma)

Procedure:

- Mix the urine or plasma sample with 70% methanol.
- Apply the mixture directly to a Sep-Pak C18 cartridge.
- Elute the pyrethroids from the cartridge with 2 ml of chloroform.
- The eluate is then ready for analysis by gas chromatography.

This method has shown high recoveries, between 90-102% for urine and 81-93% for plasma.

## Capillary Gas Chromatography (GC) for Stereoisomer Analysis

This method is used for the separation of stereoisomers of various pyrethroids, including **Methothrin**.

Instrumentation and Conditions:

- Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
- Column: Fused silica capillary column (10m x 0.53mm x 1.0µm film, e.g., QF-1).
- Injector and Detector Temperature: 280 °C.
- Column Temperature: Isothermal, between 180 °C and 260 °C, depending on the specific pyrethroid being analyzed.
- Carrier Gas: Hydrogen (H<sub>2</sub>) at a flow rate of 4.6 mL/min.
- Split Ratio: 5:1.
- Injection Volume: 1.0 µL.

This method allows for the effective separation and quantification of different stereoisomers of pyrethroid compounds.

Caption: A typical experimental workflow for the analysis of **Methothrin** in a sample.

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